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Compound of Interest

Compound Name:
2-chloro-N-(4-

ethoxyphenyl)propanamide

CAS No.: 868771-18-0

Cat. No.: B2937209

Get Quote

Executive Summary & Strategic Rationale
This guide details the synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide (CAS: 19314-

14-8), a critical intermediate in the development of para-aminophenol derivatives and local

anesthetics structurally related to Prilocaine.

From a retrosynthetic perspective, the target molecule is an amide formed by the acylation of 4-

ethoxyaniline (p-phenetidine) with a 2-chloropropanoyl electrophile. While direct coupling with

2-chloropropionic acid using carbodiimides (EDC/DCC) is possible, it is atom-inefficient for

scale-up. The protocol below utilizes the Acid Chloride Method (Schotten-Baumann conditions

modified for organic solvent), prioritized for its high conversion rates (>90%) and simplified

purification via recrystallization.
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Chirality: The C2 position on the propanamide chain is a stereocenter. This protocol yields a

racemic mixture (±) unless optically pure (R)- or (S)-2-chloropropionyl chloride is employed.

Stability: The

-chloroamide moiety is reactive toward nucleophiles; therefore, the workup must avoid strong
heating in basic aqueous media to prevent hydrolysis or self-alkylation.

Reaction Mechanism & Pathway[1]
The synthesis proceeds via a Nucleophilic Acyl Substitution. The nitrogen lone pair of the p-

phenetidine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral

intermediate. The reformation of the carbonyl double bond expels the chloride ion. A base

(Triethylamine) is required to neutralize the HCl byproduct, driving the equilibrium forward and

preventing the protonation of the unreacted amine.

p-Phenetidine
+ 2-Chloropropionyl Chloride

Tetrahedral
Intermediate

Nucleophilic Attack Elimination of Cl-Collapse 2-Chloro-N-(4-ethoxyphenyl)
propanamide + HCl

Base (Et3N) Scavenging
(Et3NH+ Cl-)

Neutralization

Click to download full resolution via product page

Figure 1: Mechanistic pathway for the acylation of p-phenetidine.
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Reagent Equiv.[1][2][3] Role Safety Note

p-Phenetidine 1.0 Nucleophile
Nephrotoxic; darkens

on air exposure.

2-Chloropropionyl

chloride
1.1 Electrophile

Corrosive;

lachrymator. Handle in

hood.

Triethylamine (TEA) 1.2 Acid Scavenger Volatile; flammable.

Dichloromethane

(DCM)
Solvent Medium

Use anhydrous to

prevent acid chloride

hydrolysis.

1M HCl (aq) Wash Purification
Removes unreacted

amine.

Step-by-Step Methodology
Phase 1: Reaction Setup

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an

addition funnel, dissolve p-phenetidine (13.7 g, 100 mmol) in DCM (100 mL).

Base Addition: Add Triethylamine (16.7 mL, 120 mmol) to the solution. Cool the mixture to

0°C using an ice bath.

Scientific Insight: Cooling is critical. The reaction is exothermic. Uncontrolled heat can lead

to the formation of bis-acylated byproducts or polymerization of the phenetidine [1].

Acylation: Dilute 2-chloropropionyl chloride (10.7 mL, 110 mmol) in 20 mL of DCM. Add this

solution dropwise over 30 minutes.

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

Phase 2: Workup & Purification
Quench: Allow the reaction to warm to room temperature (RT) and stir for 2 hours. Monitor

via TLC (30% EtOAc/Hexane).
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Extraction: Transfer the mixture to a separatory funnel.

Wash 1: 50 mL 1M HCl. Rationale: This protonates any unreacted p-phenetidine, forcing it

into the aqueous layer. This is the most critical step for color purity.

Wash 2: 50 mL Sat. NaHCO₃. Rationale: Neutralizes excess acid and removes acidic

impurities.

Wash 3: 50 mL Brine.

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield

a crude off-white solid.

Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (95%). Allow to cool

slowly to RT, then to 4°C.

Target: White needle-like crystals.

Yield Expectations: 85-92%.
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Start: p-Phenetidine + DCM + TEA

Add 2-Chloropropionyl Cl
(Dropwise @ 0°C)

Stir 2h @ RT
(Check TLC)

Wash: 1M HCl
(Removes unreacted amine)

Wash: NaHCO3 + Brine

Dry (MgSO4) & Evaporate

Recrystallize (EtOH)

Pure 2-Chloro-N-(4-ethoxyphenyl)propanamide
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Figure 2: Process Flow Diagram for the synthesis and purification.[4]
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Characterization & Validation
The identity of the compound must be validated using NMR and MS.[5] The following data

represents the standard spectral fingerprint for this molecule [2, 3].

Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[6]

Signal (δ ppm) Multiplicity Integration Assignment
Structural
Insight

1.40 Triplet (J=7.0 Hz) 3H -OCH₂CH₃
Terminal methyl

of ethoxy group.

1.82
Doublet (J=6.8

Hz)
3H -CH(Cl)CH₃

Methyl group

alpha to the

chiral center.

4.01
Quartet (J=7.0

Hz)
2H -OCH₂CH₃

Methylene of

ethoxy group;

deshielded by

Oxygen.

4.55
Quartet (J=6.8

Hz)
1H -CH(Cl)-

Chiral proton;

significant

deshielding by Cl

and C=O.

6.86
Doublet (J=9.0

Hz)
2H Ar-H (3,5)

Ortho to ethoxy

group (electron-

rich).

7.45
Doublet (J=9.0

Hz)
2H Ar-H (2,6)

Ortho to amide

nitrogen.

8.20 Broad Singlet 1H -NH-

Amide proton

(exchangeable

with D₂O).
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Mass Spectrometry (MS)[1][3][6]
Technique: ESI+ or EI.

Molecular Formula: C₁₁H₁₄ClNO₂[7]

Molecular Weight: 227.69 g/mol .[8]

Key Peaks:

m/z 227 (M+•): Base peak for ³⁵Cl isotope.

m/z 229 (M+2): Characteristic ³⁷Cl isotope peak (approx. 1/3 intensity of M+).

m/z 137: Loss of the chloropropionyl group (formation of [C₆H₄(OEt)NH₂]⁺ fragment).

Infrared Spectroscopy (FT-IR)[9]
3290 cm⁻¹: N-H stretch (Amide).

1665 cm⁻¹: C=O stretch (Amide I band) — Diagnostic for successful acylation.

1540 cm⁻¹: N-H bend (Amide II).

1240 cm⁻¹: C-O-C stretch (Aryl ether).
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Issue Probable Cause Corrective Action

Product is Pink/Brown
Oxidation of residual p-

phenetidine.

Ensure the 1M HCl wash is

thorough during workup. Use

fresh p-phenetidine distilled

under Argon.

Low Yield Hydrolysis of acid chloride.

Ensure DCM is anhydrous.

Verify the quality of 2-

chloropropionyl chloride

(should be clear, not cloudy).

Oiling out during

Recrystallization

Cooling too fast or too much

solvent.

Re-heat to dissolve, add a

seed crystal, and cool very

slowly. Add drops of water to

the hot EtOH solution to reach

saturation.

Extra Doublet in NMR Presence of HCl salt.

The base wash (NaHCO₃) was

insufficient. Reprocess organic

layer with base wash.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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